molecular formula C16H13BrO4 B400680 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate CAS No. 321969-01-1

2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate

Cat. No.: B400680
CAS No.: 321969-01-1
M. Wt: 349.17g/mol
InChI Key: OCBXDTBOENCIOD-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate is an organic compound with the molecular formula C16H13BrO4 and a molecular weight of 349.18 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate” is not available, similar compounds may cause skin and eye irritation . It’s recommended to handle it with appropriate protective equipment and to avoid skin and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate typically involves the esterification of 2-Bromo-4-formyl-6-methoxyphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, formyl group, and methoxy group allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXDTBOENCIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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